molecular formula C14H22INO2 B14493998 cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide CAS No. 64647-09-2

cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide

Cat. No.: B14493998
CAS No.: 64647-09-2
M. Wt: 363.23 g/mol
InChI Key: OTYLIIZFDZTDDC-IODNYQNNSA-M
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Description

cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is a complex organic compound that features a tetrahydropyran ring system This compound is notable for its unique structure, which includes a phenoxy group and a trimethylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenoxy group can be introduced through a nucleophilic substitution reaction, while the trimethylammonium moiety is typically added via a quaternization reaction using trimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The tetrahydropyran ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenolic compounds, while reduction of the tetrahydropyran ring can produce dihydropyran derivatives.

Scientific Research Applications

cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the trimethylammonium moiety can influence the compound’s solubility and bioavailability. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and trimethylammonium groups.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the tetrahydropyran ring and trimethylammonium moiety.

    Trimethylamine: Contains the trimethylammonium group but lacks the tetrahydropyran ring and phenoxy group.

Uniqueness

cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is unique due to its combination of a tetrahydropyran ring, phenoxy group, and trimethylammonium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64647-09-2

Molecular Formula

C14H22INO2

Molecular Weight

363.23 g/mol

IUPAC Name

trimethyl-[(2S,3S)-2-phenoxyoxan-3-yl]azanium;iodide

InChI

InChI=1S/C14H22NO2.HI/c1-15(2,3)13-10-7-11-16-14(13)17-12-8-5-4-6-9-12;/h4-6,8-9,13-14H,7,10-11H2,1-3H3;1H/q+1;/p-1/t13-,14-;/m0./s1

InChI Key

OTYLIIZFDZTDDC-IODNYQNNSA-M

Isomeric SMILES

C[N+](C)(C)[C@H]1CCCO[C@H]1OC2=CC=CC=C2.[I-]

Canonical SMILES

C[N+](C)(C)C1CCCOC1OC2=CC=CC=C2.[I-]

Origin of Product

United States

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